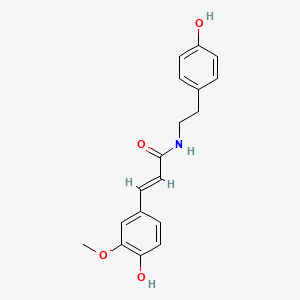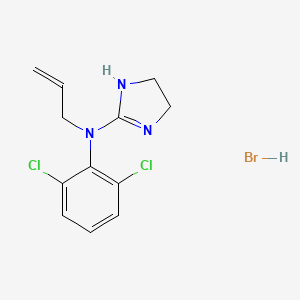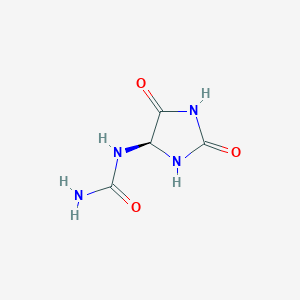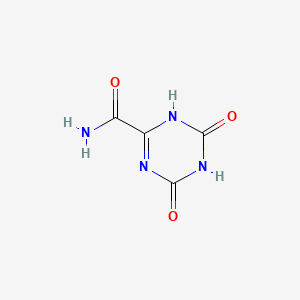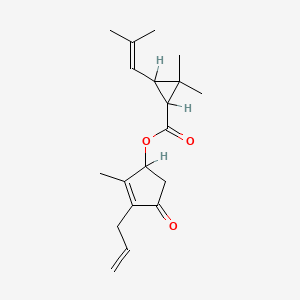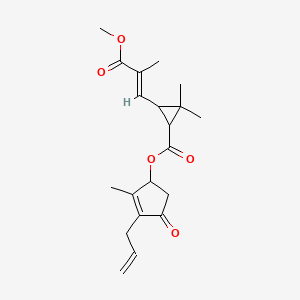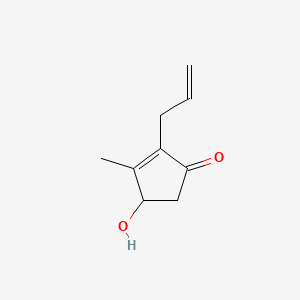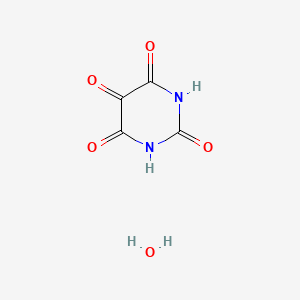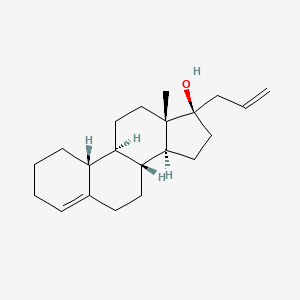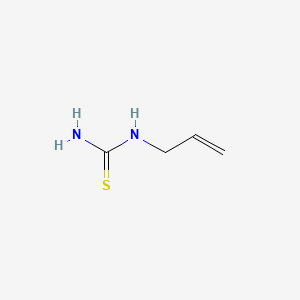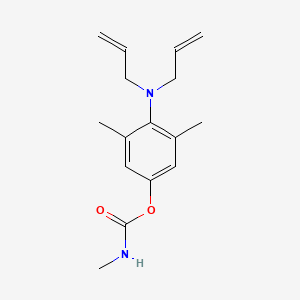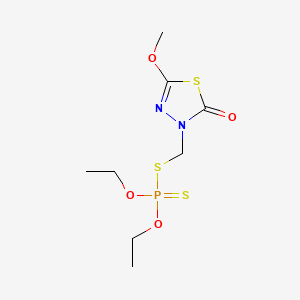
Athidathion
Vue d'ensemble
Description
GS-13006, également connu sous le nom d'Athidathion, est un insecticide organophosphoré. Il est principalement utilisé dans les milieux agricoles pour lutter contre une variété de ravageurs. Le composé a une formule moléculaire de C8H15N2O4PS3 et une masse molaire de 330,38 g/mol .
Applications De Recherche Scientifique
GS-13006 a plusieurs applications en recherche scientifique, notamment :
Chimie : Il est utilisé comme composé modèle pour étudier le comportement des insecticides organophosphorés dans diverses réactions chimiques.
Biologie : Le composé est utilisé pour étudier les effets des organophosphorés sur les systèmes biologiques, y compris leur toxicité et leurs voies métaboliques.
Médecine : Des recherches sont menées pour comprendre les applications thérapeutiques potentielles de GS-13006 et de ses dérivés.
Industrie : GS-13006 est utilisé dans le développement de nouveaux insecticides et agents de lutte antiparasitaire
5. Mécanisme d'action
GS-13006 exerce ses effets en inhibant l'acétylcholinestérase, une enzyme responsable de la dégradation de l'acétylcholine dans le système nerveux. Cette inhibition conduit à une accumulation d'acétylcholine, entraînant une stimulation continue des cellules nerveuses et finalement une paralysie et la mort de l'insecte . Les cibles moléculaires impliquées comprennent le site actif de l'acétylcholinestérase, où GS-13006 se lie et empêche l'enzyme de fonctionner correctement .
Composés similaires :
Méthidathion : Un autre insecticide organophosphoré avec des propriétés et des utilisations similaires.
Parathion : Un insecticide organophosphoré largement utilisé avec un mécanisme d'action similaire.
Malathion : Un insecticide organophosphoré avec un spectre d'activité plus large
Unicité de GS-13006 : GS-13006 est unique dans sa structure chimique spécifique, ce qui lui confère des propriétés et une réactivité distinctes par rapport aux autres insecticides organophosphorés. Son mode d'action spécifique et les types de ravageurs qu'il cible en font un outil précieux dans la lutte antiparasitaire .
Mécanisme D'action
Target of Action
Athidathion primarily targets acetylcholinesterase (AChE) , an enzyme crucial for the proper functioning of the nervous system . AChE is responsible for the breakdown of acetylcholine, a neurotransmitter that transmits signals in the nervous system. By inhibiting AChE, this compound disrupts normal nerve function .
Mode of Action
This compound is an organophosphate insecticide that acts as a cholinesterase inhibitor . It binds to the active site of AChE, preventing the enzyme from breaking down acetylcholine. This leads to an accumulation of acetylcholine in the synapses, causing continuous stimulation of the nerves. The result is a disruption of the nervous system, leading to various symptoms and potentially death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway. By inhibiting AChE, this compound disrupts the normal function of this pathway, leading to an overstimulation of the nerves. This can result in a variety of symptoms, including muscle twitching, weakness, and paralysis .
Result of Action
The inhibition of AChE by this compound leads to an overstimulation of the nervous system. This can result in a variety of symptoms, including nausea, vomiting, diarrhea, salivation, headache, dizziness, muscle twitching, difficulty breathing, blurred vision, and tightness in the chest . In severe cases, it can lead to respiratory failure and death .
Action Environment
The efficacy and stability of this compound, like other organophosphates, can be influenced by various environmental factors. These may include temperature, humidity, and pH.
Safety and Hazards
Athidathion is highly toxic if swallowed, in contact with skin, or if inhaled . It causes serious eye damage . It is very toxic to aquatic life with long-lasting effects . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Analyse Biochimique
Biochemical Properties
Athidathion is known to be an acetylcholinesterase inhibitor . Acetylcholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter, in the synaptic cleft. By inhibiting this enzyme, this compound increases the concentration of acetylcholine in the synaptic cleft, leading to overstimulation of the postsynaptic neuron. This can result in a variety of symptoms, including muscle weakness, fatigue, and in severe cases, respiratory failure .
Cellular Effects
As an acetylcholinesterase inhibitor, this compound can have significant effects on various types of cells, particularly neurons. By increasing the concentration of acetylcholine in the synaptic cleft, this compound can disrupt normal neuronal signaling, leading to a variety of neurological symptoms . Detailed information on the specific cellular effects of this compound is currently lacking .
Molecular Mechanism
The primary mechanism of action of this compound involves the inhibition of acetylcholinesterase, an enzyme that plays a crucial role in neuronal signaling . By inhibiting this enzyme, this compound disrupts the normal breakdown of acetylcholine in the synaptic cleft, leading to an overstimulation of the postsynaptic neuron .
Temporal Effects in Laboratory Settings
Currently, there is limited information available on the temporal effects of this compound in laboratory settings .
Dosage Effects in Animal Models
There is currently a lack of data on the effects of different dosages of this compound in animal models .
Transport and Distribution
Information on how this compound is transported and distributed within cells and tissues is currently lacking .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de GS-13006 implique la réaction du phosphorochloridothioate de diéthyle avec le 5-méthoxy-1,3,4-thiadiazol-2-thiol. La réaction est généralement réalisée en présence d'une base telle que l'hydroxyde de sodium ou l'hydroxyde de potassium pour faciliter la formation du produit souhaité.
Méthodes de production industrielle : La production industrielle de GS-13006 suit une voie de synthèse similaire, mais à plus grande échelle. Les conditions réactionnelles sont optimisées pour garantir un rendement élevé et la pureté du produit. Le processus implique un contrôle minutieux de la température, de la pression et du temps de réaction pour obtenir le résultat souhaité .
Analyse Des Réactions Chimiques
Types de réactions : GS-13006 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former divers produits d'oxydation.
Réduction : Les réactions de réduction peuvent convertir GS-13006 en différentes formes réduites.
Substitution : Le composé peut subir des réactions de substitution où un ou plusieurs de ses groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courants :
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Les réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Divers nucléophiles et électrophiles peuvent être utilisés dans les réactions de substitution.
Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut produire des thiols ou d'autres formes réduites .
Propriétés
IUPAC Name |
3-(diethoxyphosphinothioylsulfanylmethyl)-5-methoxy-1,3,4-thiadiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N2O4PS3/c1-4-13-15(16,14-5-2)17-6-10-8(11)18-7(9-10)12-3/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAOFKYGUSMPWNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)SCN1C(=O)SC(=N1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N2O4PS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8041612 | |
| Record name | Athidathion | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19691-80-6 | |
| Record name | Athidathion | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19691-80-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Athidathion [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019691806 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Athidathion | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | dithiophosphoric acid O,O'-diethyl ester S-(5-methoxy-2-oxo-[1,3,4]thiadiazol-3-ylmethyl) ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ATHIDATHION | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0MO34S09WE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


